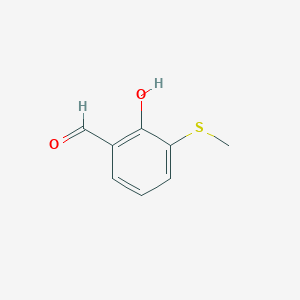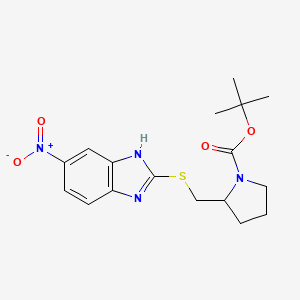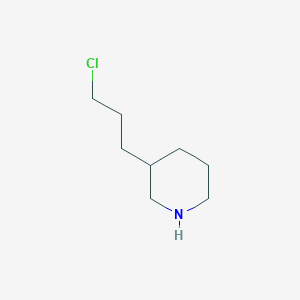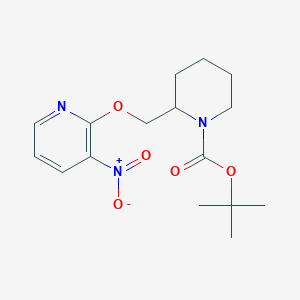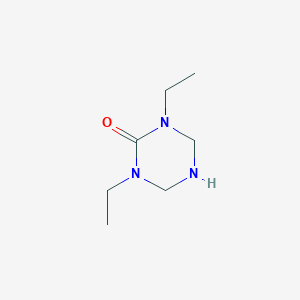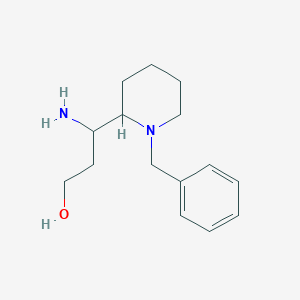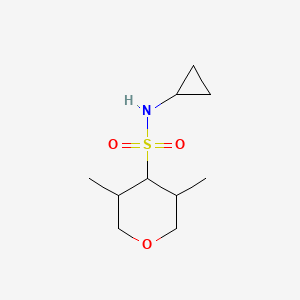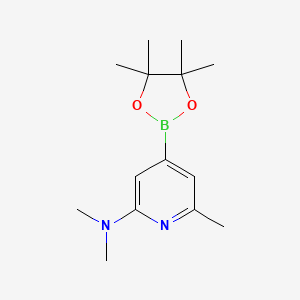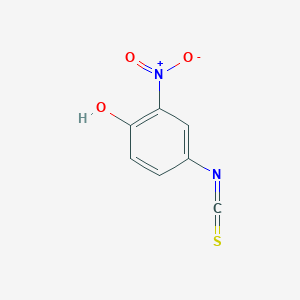
Ethyl 2-aminononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-aminononanoate is an organic compound with the molecular formula C11H23NO2 It is an ester derivative of nonanoic acid, featuring an amino group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-aminononanoate can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl nonanoate. This ester can then be aminated using ammonia or an amine source under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-aminononanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Various substituted amines and esters
Applications De Recherche Scientifique
Ethyl 2-aminononanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of ethyl 2-aminononanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing nonanoic acid and ethanol, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl nonanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Aminononanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 2-aminodecanoate: Has a longer carbon chain, influencing its physical properties and applications .
Uniqueness: Ethyl 2-aminononanoate is unique due to its combination of an amino group and an ester group, providing a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
ethyl 2-aminononanoate |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9,12H2,1-2H3 |
Clé InChI |
CYHRMPVNGUQOSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


